Spiro[3.3]heptane-2,6-dicarboxylic acid Spiro[3.3]heptane-2,6-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 3057-91-8
VCID: VC1971927
InChI: InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13)
SMILES: C1C(CC12CC(C2)C(=O)O)C(=O)O
Molecular Formula: C9H12O4
Molecular Weight: 184.19 g/mol

Spiro[3.3]heptane-2,6-dicarboxylic acid

CAS No.: 3057-91-8

Cat. No.: VC1971927

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Spiro[3.3]heptane-2,6-dicarboxylic acid - 3057-91-8

Specification

CAS No. 3057-91-8
Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
IUPAC Name spiro[3.3]heptane-2,6-dicarboxylic acid
Standard InChI InChI=1S/C9H12O4/c10-7(11)5-1-9(2-5)3-6(4-9)8(12)13/h5-6H,1-4H2,(H,10,11)(H,12,13)
Standard InChI Key JQZAKMJZYGPUFD-UHFFFAOYSA-N
SMILES C1C(CC12CC(C2)C(=O)O)C(=O)O
Canonical SMILES C1C(CC12CC(C2)C(=O)O)C(=O)O

Introduction

PropertyValue
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
CAS Number3057-91-8
PubChem CID240836
StructureSpirocyclic with two cyclobutane rings sharing one carbon atom
AppearanceSolid

The compound's rigid structure creates specific steric and electronic effects that influence its reactivity patterns and binding capabilities with various metal ions and biological targets, making it particularly valuable in applications requiring precise spatial arrangements of functional groups.

Synthesis Methods

The synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid has been approached through various methodologies, with cyclization of appropriate precursors being a common strategy. One established synthetic route involves the reaction of cyclobutane derivatives with suitable reagents to create the characteristic spirocyclic structure.

Laboratory Synthesis

In laboratory settings, the synthesis typically involves the cyclization of 1,1'-bis(chloromethyl)cyclobutane with sodium cyanide, followed by hydrolysis to yield the dicarboxylic acid. This multi-step process requires careful control of reaction conditions to ensure high yield and purity of the final product.

The reaction pathway generally proceeds through:

  • Formation of the spirocyclic carbon skeleton

  • Introduction of functional groups at strategic positions

  • Conversion of precursor functional groups to carboxylic acids through appropriate oxidation or hydrolysis steps

Industrial Production

Industrial production methods for this compound likely involve scaled-up versions of laboratory synthesis routes, with modifications to optimize yield, purity, and cost-effectiveness. These methods may employ continuous flow reactors and advanced purification techniques to enhance production efficiency and product quality.

Chemical Properties and Reactions

Spiro[3.3]heptane-2,6-dicarboxylic acid demonstrates a range of chemical behaviors characteristic of both carboxylic acids and spirocyclic compounds.

Reactivity

The compound can participate in various chemical reactions, including:

  • Oxidation reactions: When treated with oxidizing agents such as potassium permanganate or chromium trioxide, the compound undergoes oxidation to form corresponding ketones or aldehydes.

  • Reduction reactions: Reducing agents like lithium aluminum hydride and sodium borohydride can convert the carboxylic acid groups to alcohols or other reduced forms.

  • Substitution reactions: The carboxylic acid groups can participate in nucleophilic substitution reactions, being replaced by other functional groups when treated with appropriate reagents.

Esterification

The carboxylic acid groups can undergo esterification to form various esters, including dimethyl spiro[3.3]heptane-2,6-dicarboxylate (CAS: 37942-79-3) and dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate . These ester derivatives often exhibit different physical properties and can be used for specific applications, including as intermediates in organic synthesis.

Optical Properties and Enantiomeric Separation

Spiro[3.3]heptane-2,6-dicarboxylic acid exhibits chirality, existing as enantiomers that can be separated and characterized by their optical properties.

Chiral Separation

Among various ester derivatives synthesized for improved enantiomeric separation, dicinnamyl spiro[3.3]heptane-2,6-dicarboxylate has shown high optical separation ability on chiral HPLC with cellulose phenyl carbamate stationary phase . Using hexane/2-propanol (10/1, v/v) as the eluent at a flow rate of 0.4 ml/min at 35°C, a separation factor of 1.14 can be achieved .

Table 2: Optical Properties of Spiro[3.3]heptane-2,6-dicarboxylic acid Enantiomers

EnantiomerOptical RotationConditions
(+)-isomer[φ]405^27 = +21.1° ([φ]D^27 = +9.1°)c = 5.33, acetone
(-)-isomer[φ]405^27 = -21.1° ([φ]D^27 = -9.1°)c = 5.32, acetone

The optically pure enantiomers can be obtained by acidic hydrolysis of the corresponding optically pure dicinnamyl esters without racemization . This provides access to both (+) and (-) forms of the pure acid for various applications requiring stereochemically defined compounds.

Applications in Scientific Research

Spiro[3.3]heptane-2,6-dicarboxylic acid has found numerous applications across different scientific disciplines, owing to its unique structural and chemical properties.

Metal-Organic Frameworks (MOFs)

One of the primary applications of this compound is as a ligand in the formation of metal-organic frameworks (MOFs). The rigid spirocyclic structure and the presence of two carboxylic acid groups at specific positions make it an excellent ligand for coordinating with various metal ions to form stable MOF structures.

These MOFs have applications in:

  • Catalysis

  • Gas storage and separation

  • Sensing technologies

  • Advanced materials development

The compound's ability to form stable coordination complexes with metal ions facilitates the creation of MOFs with unique properties such as high surface area and tunable porosity.

Pharmaceutical Applications

Recent studies have investigated the incorporation of the spiro[3.3]heptane structure into existing anticancer drugs like Vorinostat and Sonidegib. Such modifications can maintain or enhance biological activity while improving physicochemical properties such as metabolic stability and lipophilicity.

Table 3: Comparative Efficacy of Modified Anticancer Compounds with Spiro[3.3]heptane

CompoundIC50 (μM)Metabolic Stability (t1/2 min)
Vorinostat0.0015N/A
Sonidegib0.001593
Trans-760.4847
Cis-760.2411

The data indicates that while the modified compounds may have slightly higher IC50 values (lower potency), they demonstrate significant metabolic stability profiles that could lead to improved pharmacokinetic properties in drug development.

Polymer Synthesis

The compound plays a crucial role in the synthesis of optically active polyamides. Its interaction with enzymes involved in polycondensation reactions leads to the formation of rigid polymers with specific optical properties, which are valuable in materials science applications.

The mechanical and thermal properties of polymers can be significantly enhanced through the incorporation of spirocyclic structures, making them useful for specialized applications requiring specific material characteristics.

Biological Activity

Enzyme Inhibition and Receptor Binding

Derivatives of spiro[3.3]heptane-2,6-dicarboxylic acid have shown potential enzyme inhibition and receptor binding activities. These properties are being explored for their implications in drug design and development, particularly in creating compounds that can modulate cellular processes such as signaling pathways and gene expression.

Cellular Effects

The compound influences cellular functions by modulating metabolic pathways and gene expression. Its ability to alter the conformation of polymer chains can lead to significant changes in cellular activities and responses, which could be exploited for therapeutic purposes.

Comparison with Related Compounds

Several structurally related compounds share the spirocyclic backbone but differ in their functional groups or the number of carboxylic acid moieties.

Table 4: Related Spirocyclic Compounds

CompoundCAS NumberMolecular FormulaKey Difference
Spiro[3.3]heptane-2,6-dione20061-23-8C7H8O2Contains ketone groups instead of carboxylic acid groups
Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate37942-79-3C11H16O4Methyl ester derivative
Spiro[3.3]heptane-2-carboxylic acid28114-87-6C8H12O2Contains only one carboxylic acid group

These related compounds offer different chemical properties and reactivities, expanding the toolbox of spirocyclic structures available for various applications . The differences in functional groups result in distinct physical, chemical, and biological properties, making each compound suitable for specific applications.

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